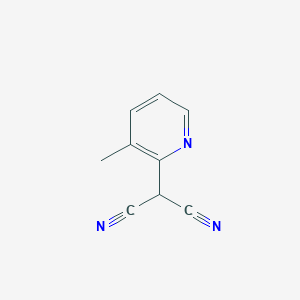

2-(3-Methylpyridin-2-yl)malononitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-(3-methylpyridin-2-yl)propanedinitrile |

InChI |

InChI=1S/C9H7N3/c1-7-3-2-4-12-9(7)8(5-10)6-11/h2-4,8H,1H3 |

InChI Key |

AYEDDEUMFSZWBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methylpyridin 2 Yl Malononitrile and Analogous Pyridine Malononitrile Adducts

Strategies for Malononitrile (B47326) Moiety Functionalization

A key approach to synthesizing pyridine-malononitrile adducts involves the reaction of a pre-formed pyridine (B92270) derivative with a malononitrile synthon. This can be achieved through several well-established chemical transformations.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgresearchgate.net It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile, in the presence of a basic catalyst. wikipedia.org For the synthesis of 2-(3-methylpyridin-2-yl)malononitrile, a plausible route would involve the Knoevenagel condensation of 3-methyl-2-pyridinecarboxaldehyde with malononitrile. The reaction is typically catalyzed by a weak base like piperidine, pyridine, or ammonium (B1175870) acetate. nih.gov

The general mechanism involves the deprotonation of malononitrile to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the desired α,β-unsaturated dinitrile. wikipedia.org Various catalysts and reaction conditions can be employed to optimize the yield and reaction time, including the use of Lewis acids, ionic liquids, and microwave irradiation. eurekaselect.com

Table 1: Examples of Knoevenagel Condensation for the Synthesis of Pyridine-Malononitrile Analogs

| Aldehyde/Ketone | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | 2-Benzylidenemalononitrile | >90 | nih.gov |

| 4-Chlorobenzaldehyde | Ammonium Acetate | Toluene | 2-(4-Chlorobenzylidene)malononitrile | 95 | mdpi.com |

| 2-Pyridinecarboxaldehyde | Basic Alumina | Solvent-free | 2-(Pyridin-2-ylmethylene)malononitrile | 92 | Not specified in search results |

Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) is a versatile and highly reactive building block in the synthesis of a wide array of heterocyclic compounds, including pyridines. nih.govresearchgate.net Its multifunctional nature allows for various reaction pathways, such as cycloaddition and cyclocondensation reactions. researchgate.net The dimer can react with various electrophiles and can be utilized in multicomponent reactions to construct complex heterocyclic frameworks. For instance, the reaction of malononitrile dimer with enaminones or arylidenemalononitriles can be tailored to produce either pyridine or benzene derivatives depending on the reaction conditions. nih.gov

Synthesis of Pyridine Ring Systems Incorporating Malononitrile Derivatives

An alternative strategy involves the construction of the pyridine ring itself with the malononitrile moiety being introduced during the cyclization process. These methods often offer high efficiency and the ability to generate highly substituted pyridine derivatives.

The synthesis of functionalized pyridines can be achieved through various annulation and ring-closure reactions. mdpi.com Multicomponent reactions are particularly powerful in this regard, allowing for the one-pot synthesis of complex pyridine structures from simple starting materials. A common approach involves the condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and an ammonia source. mdpi.com For example, a three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can lead to highly functionalized pyridines. mdpi.com

A patent describes a multi-step synthesis of 3-amino-2-chloro-4-methylpyridine starting from the Knoevenagel reaction of acetone and malononitrile, followed by a series of condensation, ring closure, and functional group transformations. google.comgoogle.com This highlights the utility of malononitrile as a key starting material in the construction of substituted pyridine rings.

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing the malononitrile group onto a pre-formed pyridine ring. This approach requires a pyridine ring substituted with a good leaving group, such as a halogen, at the 2-position. The reaction of a 2-halopyridine with the carbanion of malononitrile (generated by a base) can yield the corresponding 2-(pyridin-2-yl)malononitrile. mdpi.com

For the synthesis of the target molecule, 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine would be a suitable starting material. The reaction would proceed by the attack of the malononitrile anion at the C2 position of the pyridine ring, displacing the halide. The reactivity of the halopyridine is influenced by the position of the halogen and the presence of other substituents on the ring.

Table 2: Nucleophilic Substitution for the Synthesis of Pyridine-Malononitrile Analogs

| Pyridine Substrate | Nucleophile | Base | Solvent | Product | Reference |

| 2-Chloropyridine | Malononitrile | Sodium Hydride | DMF | 2-(Pyridin-2-yl)malononitrile | General Method |

| 2,6-Dichloropyridine | Malononitrile | Potassium Carbonate | Acetonitrile | 2,6-Bis(dicyanomethyl)pyridine | General Method |

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. The C(sp3)–H functionalization of methylazaarenes, such as 3-methylpyridine (B133936) (3-picoline), with malononitrile represents a potential, albeit less documented, route to this compound. This transformation would involve the selective activation of the C-H bond of the methyl group at the 3-position and its subsequent reaction with a malononitrile radical or anion. While methodologies for the C-H functionalization of arenes have been developed, their application to azaarenes can be more challenging due to the coordinating nature of the nitrogen atom. nih.gov However, recent advances in catalysis may offer pathways to achieve such transformations.

Green Chemistry and Sustainable Synthetic Pathways for Malononitrile-Containing Compounds

The synthesis of malononitrile-containing compounds, including pyridine-malononitrile adducts, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

One sustainable strategy involves the use of heterogeneous catalysts, which can be easily recovered and reused. For instance, a modified hydrotalcite activated with zinc and titanium has been employed to catalyze the Michael addition reaction of malononitrile with methyl vinyl ketone. begellhouse.com This method is noted for being atom-economical and represents a greener route to producing malononitrile derivatives. begellhouse.com

Another key area of green synthesis is the use of environmentally benign solvents and energy sources. A green methodology has been developed for synthesizing a wide range of Knoevenagel adducts, which are structurally related to pyridine-malononitrile compounds, using water as a solvent and microwave irradiation as the heating source. benthamdirect.com This catalyst-free approach significantly reduces reaction times to as little as 30 minutes and achieves high yields (77-95%). benthamdirect.com Similarly, solvent-free "grinding" techniques have been successfully applied. The one-pot, three-component synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes from aromatic aldehydes, resorcinol, and malononitrile can be achieved by grinding the reactants with a catalytic amount of sodium carbonate (Na2CO3), demonstrating a simple and efficient solventless method. sharif.edu

Photocatalytic and enzymatic methods also represent a significant advancement in sustainable synthesis. A one-pot, two-stage photoenzymatic strategy combines a photocatalytic Knoevenagel condensation with an enzymatic asymmetric reduction to produce β-chiral malononitrile derivatives. rsc.org The initial condensation is achieved using methyl orange as a photocatalyst under white light, followed by a rapid (50 minutes) asymmetric hydrogenation mediated by an ene reductase, resulting in good yields (43–99%) and excellent enantiomeric excess (>99% ee). rsc.org This dual approach provides a highly enantioselective and sustainable path to valuable chiral malononitrile compounds. rsc.org

The following table summarizes various green synthetic methods for malononitrile-containing compounds.

Table 1: Green Synthetic Methodologies for Malononitrile Derivatives| Methodology | Key Features | Reactants Example | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Heterogeneous Catalysis | Atom-economical, reusable catalyst | Methyl vinyl ketone, Malononitrile | Zinc-modified Al-Mg hydrotalcite | 94.6% selectivity | begellhouse.com |

| Microwave-Assisted Synthesis | Water as solvent, catalyst-free, rapid | Aromatic aldehydes, Malononitrile | Microwave irradiation, 30 min | 77-95% | benthamdirect.com |

| Solvent-Free Grinding | No solvent, simple procedure | Aromatic aldehydes, Resorcinol, Malononitrile | Na2CO3 (catalytic), grinding at rt-50°C | Good | sharif.edu |

| Photoenzymatic Synthesis | Highly enantioselective, mild conditions | Substituted acetophenones, Malononitrile | Methyl orange (photocatalyst), Ene reductase | 43-99% | rsc.org |

Optimization of Catalytic Systems and Reaction Conditions in the Synthesis of this compound Derivatives

The optimization of catalytic systems and reaction conditions is critical for achieving high yields and purity in the synthesis of this compound and its derivatives. Research on analogous heterocyclic systems provides significant insights into effective optimization strategies, focusing on the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of substituted pyridines from malononitrile dimer and enaminones, the reaction conditions can be finely tuned to direct the outcome. For the synthesis of 6-Amino-2-dicyanomethylene-4-phenyl-2,3-dihydro-pyridine-3,5-dicarbonitrile, a mixture of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) and an enaminone in ethanol was treated with piperidine as a basic catalyst and refluxed for 4 hours, yielding the product in 82% yield. mdpi.com This highlights the importance of a basic catalyst in promoting the cyclization reaction to form the pyridine ring.

For reactions involving malononitrile itself, the choice of base and temperature is crucial. An efficient method for synthesizing 2-(3-amino-2,4-dicyanophenyl)pyrroles involves the reaction of acylethynylpyrroles with malononitrile. nih.gov The optimization of this process revealed that using potassium hydroxide (B78521) (KOH·0.5H₂O) as the base in acetonitrile (MeCN) at a reduced temperature of 0°C for 2 hours provided excellent yields of up to 88%. nih.gov Attempting the reaction at higher temperatures (40°C) led to resinification, indicating that precise temperature control is essential to prevent side reactions and product degradation. nih.gov

The solvent system also plays a pivotal role in reaction efficiency. Studies on the Knoevenagel condensation to produce 2-benzylidenemalononitrile, a common reaction for forming C-C bonds with malononitrile, have explored various solvents to optimize yields. researchgate.net While specific solvent optimization data for this compound is not detailed, the principles from related syntheses suggest that screening solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile, dioxane) is a standard approach to improving reaction outcomes. mdpi.comnih.gov

The following table presents examples of optimized reaction conditions for the synthesis of pyridine and other nitrogen-containing heterocyclic derivatives from malononitrile precursors.

Table 2: Optimization of Reaction Conditions for Malononitrile-Derived Heterocycles| Target Compound Class | Precursors | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Dihydropyridine Dicarbonitriles | Malononitrile dimer, Enaminone | Piperidine | Ethanol | Reflux | 4 hr | 82% | mdpi.com |

| Dicyanophenyl-pyrroles | Acylethynylpyrroles, Malononitrile | KOH·0.5H₂O | Acetonitrile | 0°C | 2 hr | Up to 88% | nih.gov |

| Pyrazolo[3,4-b]pyridine | Malononitrile dimer, DMFDMA | None | Dioxane | Stirred | 3-4 hr | 90% | mdpi.com |

These examples underscore that the successful synthesis of compounds like this compound likely relies on the careful selection of a suitable basic catalyst, a solvent that facilitates the dissolution of reactants and intermediates, and strict temperature control to maximize yield and minimize the formation of by-products.

Chemical Reactivity and Mechanistic Investigations of 2 3 Methylpyridin 2 Yl Malononitrile

Reactivity of the Activated Methylene (B1212753) and Nitrile Functions

The malononitrile (B47326) fragment of the molecule is the primary center of its diverse reactivity. The electron-withdrawing nature of the two nitrile groups renders the methylene protons acidic, making the central carbon a potent nucleophile. Concurrently, the nitrile groups themselves are susceptible to various addition and cyclization reactions.

Cycloaddition Reactions

2-(3-Methylpyridin-2-yl)malononitrile is a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition pathways. These reactions typically involve the participation of both the activated methylene and at least one of the nitrile groups.

A prominent example is the synthesis of pyrido[2,3-d]pyrimidines. While direct studies on this compound are not extensively documented, analogous reactions with similar 2-pyridylmalononitrile (B1313053) derivatives provide insight into this reactivity. For instance, the reaction of a related aminopyridine derivative with malononitrile can lead to the formation of a 1,8-naphthyridine (B1210474) derivative. mdpi.com In a similar vein, the reaction of 2,6-diaminopyrimidin-4-one with butynones proceeds via a Michael addition followed by cyclodehydration to yield pyrido[2,3-d]pyrimidines in a regiocontrolled manner. rsc.org

Furthermore, the reaction of arylidenemalononitriles with carbon disulfide in the presence of a CH-acid leads to the formation of 4H-1,3-dithiine derivatives. researchgate.net This suggests that this compound could potentially react with carbon disulfide to form analogous sulfur-containing heterocyclic compounds.

The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, represents another potential cycloaddition pathway, leading to the formation of a cyclic ketone after hydrolysis. wikipedia.org While this is typically an intramolecular process, the high reactivity of the malononitrile moiety suggests its potential participation in intermolecular versions of this reaction under specific conditions.

Nucleophilic Additions, including Michael Additions

The nucleophilic character of the activated methylene carbon in this compound drives its participation in various nucleophilic addition reactions, most notably Michael additions to α,β-unsaturated systems.

The reaction of malononitrile with chalcones (1,3-diaryl-2-propen-1-ones) is a well-established method for the synthesis of a variety of carbocyclic and heterocyclic compounds. mdpi.combhu.ac.in In a typical reaction, the carbanion generated from this compound would add to the β-carbon of the chalcone. The resulting adduct can then undergo further intramolecular reactions, such as cyclization to form highly substituted pyridines or cyclohexanes. bhu.ac.inresearchgate.net The reaction of chalcones with malononitrile in the presence of ammonium (B1175870) acetate, for instance, is a common route to substituted cyanopyridines. bhu.ac.in

The following table summarizes representative Michael addition reactions of malononitrile derivatives with chalcones, which are analogous to the expected reactivity of this compound.

Table 1: Representative Michael Addition Reactions of Malononitrile Derivatives with Chalcones

| Malononitrile Derivative | Chalcone Derivative | Product Type | Reference |

|---|---|---|---|

| Malononitrile | (E)-N-(4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenyl)-3-(4-methoxyphenyl)acrylamide | Cyanopyridine | bhu.ac.in |

| Malononitrile | Various trans-chalcones | β-Carbonyl dinitriles | mdpi.com |

| Malononitrile | 1,5-Diarylpent-2-en-4-yn-1-ones | Polysubstituted cyclohexanes | researchgate.net |

Beyond chalcones, this compound is expected to react with other Michael acceptors such as α,β-unsaturated esters, nitriles, and ketones, providing access to a wide array of functionalized molecules.

Exploration of Hydrolysis and Reduction Pathways

The nitrile groups of this compound can be transformed into other functional groups through hydrolysis and reduction, further expanding its synthetic utility.

Hydrolysis: The hydrolysis of nitriles can lead to either amides or carboxylic acids, depending on the reaction conditions. organicchemistrytutor.comresearchgate.net Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric or sulfuric acid with heating, generally proceeds to the carboxylic acid. mendeley.comrsc.org The reaction is believed to occur in two stages: initial hydration of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid and an ammonium salt. stackexchange.comchemistrysteps.com

Base-catalyzed hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521), also yields the carboxylate salt, which upon acidification gives the carboxylic acid. mendeley.comstackexchange.com It is possible to stop the hydrolysis at the amide stage under milder basic conditions. organicchemistrytutor.comchemistrysteps.com

For this compound, complete hydrolysis would be expected to yield 2-(3-methylpyridin-2-yl)malonic acid, while partial hydrolysis could potentially afford 2-(3-methylpyridin-2-yl)malonamide.

Reduction: The nitrile groups can be reduced to primary amines using various reducing agents. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is a common method. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective in converting nitriles to primary amines. mdpi.com The reduction of this compound would yield 2-(3-methylpyridin-2-yl)propane-1,3-diamine, a potentially useful building block for the synthesis of polymers and other complex molecules.

Reactivity of the Pyridine (B92270) Ring and the Influence of the 3-Methyl Substituent

The pyridine ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly modulate its reactivity.

The 3-methyl group is an electron-donating group, which would be expected to slightly activate the pyridine ring towards electrophilic attack compared to an unsubstituted pyridine. However, its more significant role is likely steric. The methyl group at the 3-position can sterically hinder reactions at the adjacent C2 and C4 positions of the pyridine ring. rsc.orgnih.gov

In the context of nucleophilic aromatic substitution, the malononitrile group at the 2-position is a strong electron-withdrawing group, which would activate the pyridine ring towards nucleophilic attack, particularly at the C4 and C6 positions. The 3-methyl group's steric bulk could influence the regioselectivity of such reactions, potentially favoring attack at the less hindered C6 position. nih.gov

The electronic and steric effects of substituents on the pyridine ring are crucial in directing the outcome of reactions. For instance, in the synthesis of pyrido[2,3-d]pyrimidines, the nature of the substituents on the pyridine ring can influence the cyclization step.

Elucidation of Reaction Mechanisms for Transformations Involving this compound

The transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.

In the formation of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, the mechanism often involves an initial Michael addition of the malononitrile carbanion to an α,β-unsaturated system or a related electrophile. This is followed by an intramolecular cyclization where one of the nitrile groups is attacked by a nucleophilic center within the molecule, often an amino group. Subsequent aromatization, often through the loss of a small molecule like water or ammonia, leads to the final fused heterocyclic product. nih.govresearchgate.net

The mechanism for the Michael addition to chalcones proceeds via the formation of a resonance-stabilized carbanion from this compound in the presence of a base. This carbanion then attacks the electrophilic β-carbon of the chalcone, forming a new carbon-carbon bond. The resulting enolate intermediate is then protonated to give the final adduct. mdpi.com

The hydrolysis of the nitrile groups under acidic conditions is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide, which can then undergo further acid-catalyzed hydrolysis to the carboxylic acid. chemistrysteps.comlumenlearning.com Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, and subsequent protonation and tautomerization steps lead to the amide and eventually the carboxylate. organicchemistrytutor.comchemistrysteps.com

The reduction of the nitrile groups with a hydride reducing agent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the nitrile carbon, followed by subsequent hydride transfers to the resulting imine intermediate to form the primary amine. mdpi.com

The following table lists the chemical compounds mentioned in this article.

Spectroscopic and Structural Elucidation of 2 3 Methylpyridin 2 Yl Malononitrile

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is a key analytical tool for identifying the functional groups within a molecule by measuring the absorption or scattering of infrared radiation corresponding to the molecule's vibrational transitions.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the primary functional groups in 2-(3-Methylpyridin-2-yl)malononitrile. The spectrum is characterized by several key absorption bands.

The most prominent feature is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration. In related malononitrile (B47326) derivatives, this peak typically appears in the region of 2220-2230 cm⁻¹. For instance, in 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile, the C≡N stretch is observed at 2225 cm⁻¹. mdpi.com The presence of two nitrile groups attached to the same carbon atom in the malononitrile moiety results in a characteristically intense signal.

The aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl (CH₃) group are observed in the 2850-3000 cm⁻¹ region.

The fingerprint region, below 1600 cm⁻¹, contains a wealth of structural information. The C=C stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ range. The C=C bond of the ylidene group (-C=C(CN)₂) is also expected in this region. Furthermore, bending vibrations for the methyl group and various C-H in-plane and out-of-plane bending vibrations of the substituted pyridine ring contribute to a complex pattern that is unique to the molecule's structure. For example, in a related compound, 2-(pyranoquinolin-4-yl)malononitrile, methyl group deformation has been assigned at 1438 cm⁻¹. biointerfaceresearch.com

Table 1: Characteristic FT-IR Absorption Bands for this compound (based on analogous compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2220 - 2230 | Strong, Sharp |

| Pyridine Ring C=C and C=N Stretches | 1400 - 1600 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. While no specific experimental Raman spectrum for this compound is readily available in the literature, the expected features can be predicted. The symmetric stretching vibration of the two nitrile (C≡N) groups would be expected to produce a very strong and sharp band in the Raman spectrum, as this vibration induces a significant change in polarizability.

The breathing modes of the pyridine ring, which involve the symmetric expansion and contraction of the ring, are typically strong and characteristic in Raman spectra, appearing in the 990-1050 cm⁻¹ region. Aromatic C-H stretching and bending vibrations, as well as the vibrations associated with the methyl group, would also be observable. DFT computational studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have been used to analyze and assign Raman active modes, a technique that would be equally valuable for the title compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the methyl group and the three protons on the pyridine ring.

Based on data for the closely related compound 2-(3-pyridylmethylene)malononitrile, which lacks the methyl group, and general principles of NMR, the following assignments can be predicted. researchgate.net

Methyl Protons (3-CH₃): A singlet integrating to three protons would be expected, likely in the region of δ 2.3-2.6 ppm.

Pyridine Ring Protons: The pyridine ring has three aromatic protons. H-5 and H-4 would likely appear as a multiplet or doublet of doublets around δ 7.4-7.8 ppm. The H-6 proton, being adjacent to the nitrogen atom, would be the most deshielded and is expected to appear as a doublet further downfield, likely above δ 8.5 ppm.

Methine Proton (-CH=): The single proton on the exocyclic double bond is highly deshielded due to the electron-withdrawing effect of the two nitrile groups and the aromatic system. In similar benzylidene malononitriles, this proton appears as a singlet around δ 7.8-8.5 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-6 | > 8.5 | d | 1H |

| Methine CH | ~8.0 | s | 1H |

| Pyridine H-4, H-5 | 7.4 - 7.8 | m | 2H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, nine distinct signals are expected.

Nitrile Carbons (-CN): These carbons typically appear in the δ 110-120 ppm range. Two distinct signals may be observed.

Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the nitrogen (C-2) and the C-6 carbon are typically the most downfield. The carbon attached to the methyl group (C-3) would also show a characteristic shift.

Olefinic Carbons (-C=C(CN)₂): Two quaternary carbon signals are expected for the exocyclic double bond. The carbon atom attached to the two nitrile groups (C(CN)₂) is expected to be significantly upfield (δ ~80-90 ppm), while the carbon attached to the pyridine ring would be further downfield (δ ~155-165 ppm).

Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the aliphatic region, typically around δ 15-25 ppm.

Data for the related 2-(3-pyridylmethylene)malononitrile provides a basis for these predictions. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=C (Olefinic, attached to ring) | 155 - 165 |

| Pyridine C-2, C-6 | 145 - 155 |

| Pyridine C-3, C-4, C-5 | 120 - 140 |

| Nitrile CN | 110 - 120 |

| C(CN)₂ (Olefinic) | 80 - 90 |

While one-dimensional NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning all signals and confirming the molecular connectivity. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. It would show clear cross-peaks between the adjacent protons on the pyridine ring (H-4, H-5, and H-6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (from the methyl group and the pyridine C-H bonds) to its corresponding carbon signal.

A cross-peak between the methyl protons (3-CH₃) and the pyridine ring carbons C-3 and C-2.

Correlations from the pyridine protons (H-4, H-5, H-6) to other carbons within the ring.

Crucially, a correlation from the H-6 proton of the pyridine ring to the exocyclic olefinic carbon, confirming the attachment point of the malononitrile group to the C-2 position of the pyridine ring.

These advanced techniques, used in concert, provide an irrefutable elucidation of the complete molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, electron impact mass spectrometry (EI-MS) would reveal the molecular ion peak (M+) and a series of fragment ions that provide a "fingerprint" of the molecule's structure.

The molecular ion is formed when the molecule is bombarded with high-energy electrons, causing it to lose an electron. chemguide.co.uk This energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged particles are detected by the mass spectrometer. chemguide.co.uk

The fragmentation pattern of this compound is dictated by the stability of the resulting ions and neutral fragments. The structure contains a pyridine ring, a methyl group, and a malononitrile group. Common fragmentation pathways for related malonate derivatives involve β-cleavage relative to the carbonyl groups, though in this case, cleavage adjacent to the cyano groups and the pyridine ring is more likely. mdpi.com The stability of the pyridinium (B92312) ion and related fragments would lead to characteristic peaks.

Key fragmentation patterns would likely include:

Loss of a cyano radical (·CN): This is a common fragmentation for nitriles.

Loss of a hydrogen cyanide molecule (HCN): This can occur through rearrangement.

Cleavage of the C-C bond between the pyridine ring and the malononitrile group: This would generate a stable 3-methylpyridinium cation or a related fragment.

Loss of the methyl group (·CH3): This would result in a [M-15]+ peak.

The expected molecular ion peak and major fragments for this compound are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Notes |

| 170 | [M+H]+ | [C10H8N3]+ | Protonated Molecular Ion (often seen in soft ionization like ESI) |

| 169 | [M]+• | [C10H7N3]+• | Molecular Ion (expected in EI-MS) |

| 154 | [M-CH3]+ | [C9H4N3]+ | Loss of a methyl radical from the parent ion. |

| 143 | [M-CN]+ | [C9H7N2]+ | Loss of a cyano radical. |

| 117 | [C7H7N2]+ | [C7H7N2]+ | Fragment corresponding to the malononitrile group attached to a vinylpyridine moiety. |

| 92 | [C6H6N]+ | [C6H6N]+ | Fragment corresponding to the 3-methylpyridine (B133936) cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its conjugated system, which includes the pyridine ring and the dicyanovinyl group.

The primary electronic transitions observed in molecules with both π-systems and lone pairs (like the nitrogen in the pyridine ring and the cyano groups) are:

π → π* transitions: These occur in molecules with double and triple bonds and aromatic systems. They are typically high-intensity absorptions. The conjugated system extending from the pyridine ring to the cyano groups will give rise to strong π → π* transitions.

n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen, to an antibonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

The solvent used can influence the position and intensity of these absorption bands. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima (λmax). For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. Studies on similar malononitrile derivatives confirm that they absorb UV light. nih.govnih.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | 200 - 280 | High | Pyridine ring |

| π → π | 280 - 400 | Moderate to High | Conjugated system (Pyridine-C=C(CN)2) |

| n → π* | > 300 | Low | Pyridine Nitrogen, Cyano Nitrogen |

X-ray Crystallography for Solid-State Molecular Structure Determination

The crystal structure would reveal the precise measurements of all covalent bonds. The bond lengths are indicative of their character (single, double, triple). For example, the C-C bonds within the pyridine ring would show lengths intermediate between a typical single and double bond, characteristic of an aromatic system. The C≡N triple bond of the nitrile groups would be significantly shorter than the C-N bond of the pyridine ring. Bond angles define the geometry around each atom; the sp2-hybridized carbons of the pyridine ring and the vinyl group would exhibit angles close to 120°, while the sp-hybridized carbons of the nitrile groups would have linear geometries (180° relative to the nitrogen). The malononitrile C-C-C angle in similar structures is often around 113-114°. nih.govresearchgate.net

Table 3: Predicted Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Predicted Value | Notes |

| Bond Lengths | C-C (Pyridine ring) | ~1.39 Å | Aromatic character |

| C-N (Pyridine ring) | ~1.34 Å | Aromatic character | |

| C-C (Pyridine-Vinyl) | ~1.45 Å | Single bond between sp2 carbons | |

| C=C (Vinyl) | ~1.35 Å | Double bond character | |

| C-C (Vinyl-Cyano) | ~1.44 Å | Single bond | |

| C≡N (Cyano) | ~1.14 Å | Triple bond character | |

| Bond Angles | C-C-C (Pyridine ring) | ~120° | sp2 hybridization |

| C-N-C (Pyridine ring) | ~117° | sp2 hybridization | |

| C-C=C (Vinyl) | ~122° | Steric influence of substituents | |

| C-C(CN)2 | ~120° | sp2 hybridization | |

| C-C-N (Cyano) | ~178° | Near-linear sp hybridization |

Torsional angles (or dihedral angles) describe the rotation around a chemical bond and define the molecule's conformation. A key torsional angle in this compound would be the one defining the orientation of the pyridine ring relative to the plane of the malononitrile group. In similar structures like 2-(4-methylbenzylidene)malononitrile, the molecule is observed to be nearly planar, which maximizes π-orbital overlap and conjugation. researchgate.net However, steric hindrance from the methyl group at the 3-position of the pyridine ring could induce a slight twist, resulting in a non-zero dihedral angle between the plane of the ring and the dicyanovinyl substituent. This deviation from planarity would be a critical structural feature.

Table 4: Key Predicted Torsional Angles for this compound

| Torsional Angle | Atoms Defining the Angle | Predicted Value (°) | Significance |

| τ1 | N(pyridine)-C2-C(vinyl)=C(vinyl) | ~0° or ~180° | Defines the planarity between the ring and the vinyl group. |

| τ2 | C3(pyridine)-C2-C(vinyl)=C(vinyl) | ~180° or ~0° | A significant deviation from 180° would indicate a twist. |

| τ3 | C(methyl)-C3-C2-C(vinyl) | ~180° or ~0° | Describes the orientation of the methyl group relative to the substituent. |

The arrangement of molecules in the crystal, or crystal packing, is governed by a network of intermolecular interactions. rsc.org These non-covalent forces, while weaker than covalent bonds, are crucial in determining the physical properties of the crystal. For this compound, several types of interactions are expected:

π-π Stacking: The electron-rich pyridine rings can stack on top of one another in an offset fashion to minimize repulsion and maximize attraction. This is a common packing motif in aromatic compounds.

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between hydrogen atoms (from the methyl group or the pyridine ring) and the nitrogen atoms of the cyano groups or the pyridine ring of adjacent molecules.

Computational Chemistry Approaches to 2 3 Methylpyridin 2 Yl Malononitrile and Its Derivatives

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a highly effective method for investigating the structural and electronic characteristics of organic molecules. biointerfaceresearch.com By employing functionals like B3LYP with various basis sets, researchers can accurately model the behavior of compounds such as 2-(3-Methylpyridin-2-yl)malononitrile. nih.govsemanticscholar.org

Optimization of Molecular Geometries and Prediction of Vibrational Frequencies

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For derivatives of malononitrile (B47326), DFT calculations, particularly with the B3LYP functional and a 6-311G(d,p) basis set, have been successfully used to determine bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters often show good agreement with experimental data obtained from X-ray crystallography. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. semanticscholar.orgnih.gov For instance, the characteristic C≡N stretching frequency in malononitrile derivatives is a key vibrational mode that can be accurately predicted. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Malononitrile Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (pyridine) | 1.39 Å |

| C-C (methyl) | 1.51 Å | |

| C-CN | 1.45 Å | |

| C≡N | 1.15 Å | |

| Bond Angle | C-C-C (pyridine) | 120° |

| C-C-CN | 118° | |

| C-C≡N | 178° | |

| Note: These are typical values for similar structures and serve as an illustrative example. |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule. biointerfaceresearch.com For various malononitrile derivatives, this energy gap has been calculated to understand their electronic transitions and potential applications in areas like nonlinear optics. biointerfaceresearch.comnih.gov

Table 2: Representative FMO Analysis Data for a Malononitrile Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

| Note: These are illustrative values based on similar compounds. biointerfaceresearch.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govsemanticscholar.org The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In molecules containing pyridine (B92270) and cyano groups, the nitrogen atoms are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer (ICT) interactions, electron delocalization, and hyperconjugative interactions within a molecule. nih.govnih.govrsc.org This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies. aimspress.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While less common for small molecules alone, MD simulations are invaluable for understanding the interaction of a molecule like this compound with a larger system, such as a biological macromolecule or in a solvent. For some malononitrile derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes, providing insights into their potential as therapeutic agents. nih.gov A 20 ns MD simulation, for example, can reveal how a ligand behaves within the active site of a protein. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify the intermolecular interactions within a crystal. nih.govnih.govnajah.edu By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance.

The analysis generates a 2D fingerprint plot that summarizes the intermolecular interactions, with different regions of the plot corresponding to specific types of contacts (e.g., H···H, C···H, N···H). nih.gov For crystalline structures of related compounds, this analysis has revealed the prevalence of non-conventional hydrogen bonds and other weak interactions that stabilize the crystal packing. nih.gov Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds. nih.govnih.gov

Derivation of Structure-Reactivity Relationships from Computational Data

While specific, dedicated computational studies deriving the structure-reactivity relationships for this compound are not extensively detailed in published literature, a robust understanding can be constructed by analyzing computational data from structurally analogous compounds, such as substituted ylidenemalononitriles and other pyridine derivatives. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to predict and rationalize the chemical behavior of molecules based on their electronic structure.

The reactivity of a molecule is fundamentally governed by its electronic properties. Key parameters derived from computational calculations, such as Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and global reactivity descriptors, are crucial for building structure-reactivity relationships. nih.gov

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, so a higher HOMO energy indicates a greater propensity to react with electrophiles. Conversely, the LUMO acts as an electron acceptor, and a lower LUMO energy suggests higher reactivity towards nucleophiles. nih.gov

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally implies a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Studies on related compounds like benzylidenemalononitrile (B1330407) derivatives demonstrate how these computational parameters are used to interpret reactivity. In one such study, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to analyze a series of derivatives with different substituents. nih.gov The findings showed a clear correlation between the electronic properties and the predicted reactivity of the compounds.

For example, the introduction of various alkoxy groups of different chain lengths to a benzylidenemalononitrile core led to changes in the HOMO-LUMO gap, which in turn relates to the molecule's stability and reactivity. nih.gov A larger HOMO-LUMO gap value suggests higher stability and lower reactivity. nih.gov

The data below, extracted from a study on substituted benzylidenemalononitriles, illustrates this relationship.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| 4-Hexyloxybenzylidenemalononitrile | -6.173 | -2.351 | 3.822 | 4.538 |

| 4-Octyloxybenzylidenemalononitrile | -6.195 | -2.374 | 3.821 | 4.582 |

| 4-Decyloxybenzylidenemalononitrile | -6.220 | -2.339 | 3.881 | 5.205 |

From this data, a direct structure-reactivity relationship can be derived. For instance, 4-Decyloxybenzylidenemalononitrile possesses the largest HOMO-LUMO gap (3.881 eV), indicating it is the most stable and least reactive among the three listed compounds. nih.gov Conversely, the compound with the smallest gap is predicted to be the most reactive.

Applying these principles to This compound , we can infer its reactivity. The molecule contains:

An electron-withdrawing pyridine ring, which tends to lower the energy of the LUMO, making the molecule a better electron acceptor (electrophile). mdpi.com

An electron-donating methyl group (-CH₃) on the pyridine ring, which would slightly increase the energy of the HOMO, making it a better electron donor (nucleophile).

The malononitrile group itself, which is strongly electron-withdrawing and significantly stabilizes the LUMO. mdpi.com

Synthetic Applications of 2 3 Methylpyridin 2 Yl Malononitrile As a Versatile Chemical Synthon

Role in the Construction of Fused Heterocyclic Systems

The dicyanomethylene group in 2-(3-Methylpyridin-2-yl)malononitrile is a key functional group for the synthesis of fused heterocyclic systems. The presence of two nitrile groups and an active methylene (B1212753) carbon allows it to react with various binucleophilic reagents to form a range of annulated pyridine (B92270) structures.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The reaction of malononitrile (B47326) derivatives with hydrazine (B178648) is a well-established method for the synthesis of aminopyrazoles. These pyrazoles are themselves versatile intermediates for constructing fused pyrazolo[3,4-b]pyridine scaffolds. For instance, the reaction of phenylmalononitrile with hydrazine hydrate (B1144303) yields 3,5-diamino-4-phenylpyrazole rsc.org. This intermediate can then undergo condensation reactions with 1,3-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine (B1248293) ring system rsc.org.

By analogy, this compound is expected to react with hydrazine hydrate to produce a corresponding 3,5-diamino-4-(3-methylpyridin-2-yl)pyrazole. This resulting diaminopyrazole serves as a critical synthon for accessing pyrazolo[3,4-b]pyridine derivatives. The subsequent reaction with various diketones or ketoesters would lead to the formation of the fused pyridine ring, yielding the desired polycyclic system. This synthetic route is highly valuable as pyrazolo[3,4-b]pyridines are core structures in many compounds developed as kinase inhibitors for therapeutic applications.

A related multicomponent approach involves the reaction of 3-aminopyrazol-5-ones, salicylic (B10762653) aldehydes, and an active methylene compound like acetylacetic ester to form complex fused systems such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridin-1,6-diones nih.gov. The adaptability of such reactions suggests that this compound could potentially be used as the active methylene component in similar multicomponent reactions to generate novel, complex heterocyclic scaffolds.

Table 1: Synthesis of Fused Pyrazole Derivatives from Malononitrile Analogs

| Malononitrile Derivative | Reagent 1 | Reagent 2 | Product | Reference |

|---|---|---|---|---|

| Phenylmalononitrile | Hydrazine Hydrate | Acetylacetone | 2-Amino-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine | rsc.org |

Formation of Thieno[2,3-b]pyridine (B153569) Derivatives

The Gewald reaction is a classical and powerful method for the synthesis of 2-aminothiophenes, which are precursors to the thieno[2,3-b]pyridine core. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) in the presence of elemental sulfur and a base.

Following this principle, this compound can serve as the active nitrile component. Reaction with a suitable ketone or aldehyde under Gewald conditions would lead to the formation of a 2-aminothiophene intermediate, which would subsequently cyclize to form the thieno[2,3-b]pyridine skeleton.

Another established route to thieno[2,3-b]pyridines involves the reaction of pyridine-2(1H)-thiones with α-halo ketones or nitriles researchgate.netresearchgate.net. A variation of this approach starts with a substituted pyridine-3-carbonitrile (B1148548) which is converted to a 2-mercaptopyridine (B119420) derivative. This intermediate can then be alkylated with a reagent like chloroacetonitrile, followed by intramolecular Thorpe-Ziegler cyclization to yield the 3-aminothieno[2,3-b]pyridine ring system mdpi.com. The structural similarity of this compound to these precursors suggests its potential utility in analogous synthetic strategies for creating functionalized thieno[2,3-b]pyridines, a scaffold known for a wide range of pharmacological activities researchgate.netekb.eg.

Table 2: Examples of Thieno[2,3-b]pyridine Synthesis

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Pyridine-2(1H)-thiones | 3-Chloropentane-2,4-dione, Base | Substituted thieno[2,3-b]pyridines | researchgate.net |

Preparation of Chromeno[2,3-b]pyridines

Chromeno[2,3-b]pyridines are polycyclic aromatic compounds of interest for their potential applications in materials science and medicinal chemistry. Multicomponent reactions are a common and efficient strategy for their synthesis nih.gov. These reactions often involve the condensation of a salicylaldehyde (B1680747) derivative, a malononitrile or its dimer, and another active methylene compound researchgate.net.

In a typical three-component reaction, salicylaldehyde, this compound, and a C-H acid like dimedone or malonic acid could be condensed in the presence of a suitable catalyst. The reaction likely proceeds through an initial Knoevenagel condensation between the salicylaldehyde and the malononitrile, followed by a Michael addition of the third component and subsequent intramolecular cyclization and aromatization to afford the highly substituted chromeno[2,3-b]pyridine framework. The use of this compound in such reactions would directly install the 3-methylpyridin-2-yl moiety onto the chromenopyridine core, providing a route to novel derivatives with potentially unique properties.

Table 3: Multicomponent Synthesis of Chromeno[2,3-b]pyridine Systems

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Salicylaldehydes | Malononitrile Dimer | Malonic Acid | DMSO, Room Temp. | 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids | researchgate.net |

Access to Other Polycyclic and Condensed Ring Systems

The high reactivity and multiple functional groups of this compound make it an ideal candidate for constructing a variety of other complex, fused heterocyclic systems. The malononitrile moiety is a well-known precursor for a wide range of heterocycles researchgate.net.

For example, tandem reactions involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides can produce highly functionalized pyridines under microwave irradiation mdpi.com. By substituting malononitrile with this compound, this methodology could be adapted to synthesize novel, densely substituted pyridine rings fused to other systems.

Furthermore, the reaction of malononitrile derivatives with reagents like triethyl orthoformate can lead to the formation of intermediates that, upon reaction with hydrazine, yield fused pyrimidine (B1678525) systems, such as pyridothienopyrimidines mdpi.com. The application of this compound in these reaction sequences could open pathways to novel polycyclic structures incorporating pyridine, pyrimidine, and other heterocyclic rings mdpi.com.

Precursor for Advanced Organic Materials and Functional Molecules

Malononitrile derivatives are integral components in the design of functional organic materials due to their strong electron-accepting properties. They are often used to create donor-π-acceptor (D-π-A) chromophores, which are essential for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and photovoltaics researchgate.net.

The compound this compound combines the electron-accepting dicyanomethylene group with a pyridyl moiety, which can also participate in electronic delocalization and intermolecular interactions like hydrogen bonding or metal coordination mdpi.com. This unique combination makes it a promising precursor for:

Solvatochromic Dyes: The electronic properties of molecules derived from this synthon could be sensitive to solvent polarity, leading to applications as chemical sensors.

Organic Semiconductors: Incorporation into larger conjugated systems could lead to materials with desirable charge-transport properties for use in organic field-effect transistors (OFETs).

Supramolecular Assemblies: The pyridyl nitrogen provides a site for coordination with metal ions or for hydrogen bonding, enabling the construction of complex, self-assembled supramolecular structures mdpi.com.

Biologically Active Molecules: Malononitrile derivatives have been identified as agonists for G protein-coupled receptors like GPR35, highlighting their potential in drug discovery nih.govbohrium.com. The specific substitution pattern of this compound could be explored to develop new therapeutic agents.

The synthesis of 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile, a complex derivative, showcases how the malononitrile unit can be appended to a large π-conjugated system to create functional materials for supramolecular chemistry mdpi.com.

Development of Diverse Molecular Scaffolds through Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to generate libraries of structurally diverse small molecules. The goal is to explore chemical space efficiently to identify novel molecular scaffolds with desired biological activities nih.gov. Multicomponent reactions (MCRs) are a cornerstone of DOS because they allow for the rapid assembly of complex molecules from simple starting materials in a single step nih.gov.

Malononitrile and its derivatives are exemplary reagents in MCRs for generating heterocyclic libraries nih.govresearchgate.net. The reactivity of this compound makes it an excellent candidate for DOS strategies. By systematically varying the other components in MCRs, a wide range of fused heterocyclic systems can be generated from this single, advanced synthon.

For example, a three-component reaction between an aldehyde, this compound, and a thiol could generate a library of highly substituted thienopyridines or related scaffolds, as has been demonstrated for malononitrile itself nih.gov. Similarly, its use in MCRs with (thio)barbituric acids and various aldehydes could yield a diverse library of pyranopyrimidines nih.gov. The ability to generate complex and diverse molecular architectures from readily available starting materials positions this compound as a valuable tool for building small molecule libraries for high-throughput screening in the search for new drugs and functional materials nih.gov.

Advanced Topics and Future Research Directions for 2 3 Methylpyridin 2 Yl Malononitrile

Exploration of Novel Reaction Pathways and Emerging Catalytic Systems

The synthesis of functionalized pyridines often relies on multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step. For the synthesis of pyridines analogous to 2-(3-Methylpyridin-2-yl)malononitrile, novel reaction pathways are continuously being explored. One promising avenue is the use of microwave irradiation to accelerate reaction times and improve yields. For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized N-alkylated pyridines. This method proceeds through a presumed Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization.

The development of novel catalytic systems is also crucial. While traditional base catalysts are effective, there is a growing interest in environmentally benign and reusable catalysts. Recent research has highlighted the use of various catalytic systems for the synthesis of functionalized pyridines from malononitrile, which could be adapted for the synthesis of this compound.

Table 1: Catalytic Systems for the Synthesis of Functionalized Pyridines

| Catalyst | Reactants | Reaction Conditions | Key Features |

| K2CO3 | Aromatic aldehydes, N-alkyl-2-cyanoacetamides, Malononitrile | Microwave irradiation | Fast, environmentally benign, high yields |

| Triethylamine | 2,6-dichloro-4-methylnicotinonitrile, Malononitrile dimer | N/A | Regioselective substitution |

| None (DMSO as solvent and reactant) | 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, Malononitrile | 110 °C | Access to complex pyridyl-functionalized materials |

Future research in this area could focus on the development of stereoselective catalytic systems to control the chirality of substituted pyridines, which is of paramount importance in medicinal chemistry. Furthermore, the exploration of flow chemistry setups for the continuous production of this compound and its derivatives could offer significant advantages in terms of scalability and safety.

Investigation of Derivatization Strategies for Enhanced Synthetic Utility and Modular Synthesis

The dinitrile functionality and the pyridine (B92270) ring in this compound offer multiple sites for derivatization, making it a versatile scaffold for modular synthesis. The cyano groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions to form new heterocyclic rings. The pyridine ring itself can undergo various transformations, including N-oxidation, quaternization, and electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is particularly relevant. This compound can serve as a key module, with its derivatization allowing for the systematic variation of substituents and the rapid generation of a library of compounds for biological screening. For example, the reaction of pyridylmalononitrile derivatives with other reagents can lead to the formation of more complex fused heterocyclic systems.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Hydrolysis of Nitrile | Acid or base catalysis | 2-(3-Methylpyridin-2-yl)malonamic acid, 2-(3-Methylpyridin-2-yl)malonic acid |

| Reduction of Nitrile | Catalytic hydrogenation (e.g., H2/Pd) | 2-(3-Methylpyridin-2-yl)propane-1,3-diamine |

| Cyclization with Dinucleophiles | Hydrazine (B178648), hydroxylamine, etc. | Fused pyrazolopyridines, isoxazolopyridines |

| N-Oxidation of Pyridine | m-CPBA or other peroxy acids | 2-(3-Methyl-1-oxido-pyridin-1-ium-2-yl)malononitrile |

| Electrophilic Substitution on Pyridine | Nitrating or halogenating agents | Nitro or halo derivatives of this compound |

Further research should focus on developing selective derivatization methods that allow for the independent modification of the nitrile groups and the pyridine ring. This would provide a powerful toolkit for the fine-tuning of the physicochemical and biological properties of the resulting molecules.

Synergistic Approaches Combining Theoretical and Experimental Methodologies for Reactivity and Selectivity Prediction

The combination of computational chemistry and experimental work offers a powerful strategy for understanding and predicting the reactivity and selectivity of chemical reactions. For a molecule like this compound, theoretical calculations can provide valuable insights into its electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. This information can be used to predict the most likely sites for nucleophilic or electrophilic attack and to rationalize the outcomes of different reactions.

For instance, Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reaction pathways, allowing for the prediction of the most favorable reaction conditions and the expected product distribution. This is particularly useful in the context of multicomponent reactions, where multiple reaction pathways may be in competition.

Future research should aim to build predictive models for the reactivity of this compound and its derivatives. This could involve developing quantitative structure-activity relationship (QSAR) models that correlate the calculated electronic properties of the molecules with their experimentally observed reactivity. Such models would be invaluable for the rational design of new synthetic routes and the targeted synthesis of molecules with desired properties.

Potential Integration into Multicomponent Reactions (MCRs) for Complex Molecule Assembly

Multicomponent reactions are a cornerstone of green and efficient chemistry, allowing for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. Malononitrile and its derivatives are well-known participants in a wide range of MCRs, leading to the formation of diverse heterocyclic scaffolds.

Given its structure, this compound is an ideal candidate for integration into novel MCRs. The activated methylene (B1212753) group can act as a nucleophile, while

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.